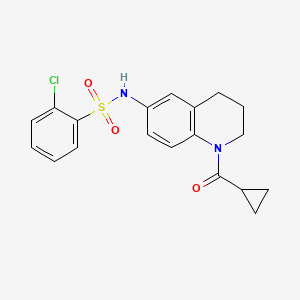![molecular formula C10H17NO2 B2474153 Tert-butyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate CAS No. 2287248-83-1](/img/structure/B2474153.png)
Tert-butyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (1S,4R,5R)-2-azabicyclo[211]hexane-5-carboxylate is a bicyclic compound featuring a tert-butyl group and an azabicyclohexane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate typically involves the following steps:
Formation of the Azabicyclohexane Core: This can be achieved through a (3 + 2) annulation reaction of cyclopropenes with aminocyclopropanes, using an organic or iridium photoredox catalyst under blue LED irradiation.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced via condensation reactions, often involving tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they would likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azabicyclohexane core.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Various substitution reactions can occur, especially at the tert-butyl group and the carboxylate moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Tert-butyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing bioactive compounds, potentially offering improved solubility, activity, and conformational restriction.
Organic Synthesis: The compound is used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals.
Material Science: Its unique structure makes it a candidate for studying new materials with specific mechanical or chemical properties.
Mecanismo De Acción
The mechanism of action for tert-butyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate involves its interaction with molecular targets through its bicyclic structure. The tert-butyl group enhances lipophilicity, aiding in the compound’s ability to cross cell membranes and interact with intracellular targets . The azabicyclohexane core can engage in various binding interactions, potentially modulating biological pathways.
Comparación Con Compuestos Similares
Bicyclo[2.1.1]hexanes: These compounds share the bicyclic structure but differ in substituents, affecting their chemical properties and applications.
Bicyclo[1.1.1]pentanes: Known for their rigidity and use as bio-isosteres, these compounds are structurally similar but have different ring sizes and properties.
Uniqueness: Tert-butyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate is unique due to its specific combination of a tert-butyl group and an azabicyclohexane core, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
tert-butyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-10(2,3)13-9(12)8-6-4-7(8)11-5-6/h6-8,11H,4-5H2,1-3H3/t6-,7-,8+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOFAJSJNQLNPC-BIIVOSGPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1C2CC1NC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1[C@H]2C[C@@H]1NC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide](/img/structure/B2474071.png)





![5-(Benzenesulfonylmethyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]furan-2-carboxamide](/img/structure/B2474082.png)
![5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2474084.png)
![N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDE](/img/structure/B2474085.png)
![4-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-5-ethyl-6-methylpyrimidine](/img/structure/B2474087.png)



